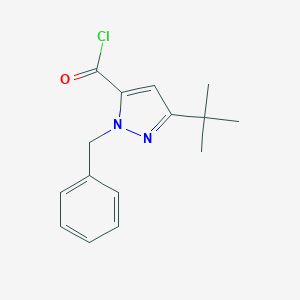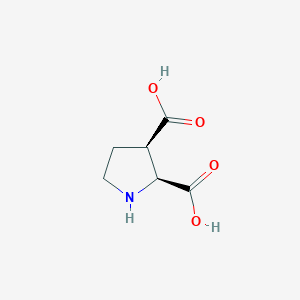
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-proline, is an amino acid that is commonly found in proteins. It is a non-essential amino acid, meaning that the body can synthesize it on its own. However, L-proline can also be obtained from dietary sources such as meat, dairy, and eggs. L-proline is an important building block for collagen, a protein that is found in connective tissues such as skin, tendons, and cartilage. In addition, L-proline has been found to have various scientific research applications in fields such as biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in various biochemical pathways in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is a precursor for the synthesis of collagen, which is important for the structure and function of connective tissues. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in the synthesis of neurotransmitters such as glutamate and GABA, which are important for brain function. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to modulate the activity of various enzymes, such as those involved in the metabolism of glucose and lipids.
Efectos Bioquímicos Y Fisiológicos
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various biochemical and physiological effects in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have wound healing properties and has been used in the treatment of skin ulcers and burns.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is readily available and relatively inexpensive. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is stable and easy to handle. However, there are also some limitations to using (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be difficult to dissolve in water, which may limit its use in certain experiments. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be toxic at high concentrations, which may limit its use in certain cell culture experiments.
Direcciones Futuras
There are many potential future directions for research on (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied further as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied as a potential treatment for other diseases such as arthritis and cancer. Further research could also be done on the biochemical pathways involved in the synthesis and metabolism of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, which could lead to a better understanding of its physiological effects. Finally, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be further studied as a chiral building block for the synthesis of pharmaceuticals and agrochemicals.
Métodos De Síntesis
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the body from other amino acids, such as glutamate, or it can be obtained from dietary sources. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the laboratory through various methods, such as the Strecker synthesis, the Gabriel synthesis, and the Hantzsch synthesis.
Aplicaciones Científicas De Investigación
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various scientific research applications. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer.
Propiedades
Número CAS |
188956-37-8 |
|---|---|
Nombre del producto |
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2S,3R)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
Clave InChI |
GLQKHRAKKLRGNR-DMTCNVIQSA-N |
SMILES isomérico |
C1CN[C@@H]([C@@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
SMILES canónico |
C1CNC(C1C(=O)O)C(=O)O |
Sinónimos |
2,3-Pyrrolidinedicarboxylicacid,(2R,3S)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



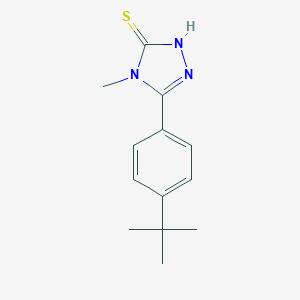
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
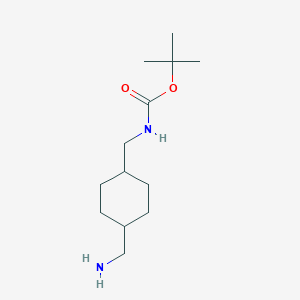


![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)

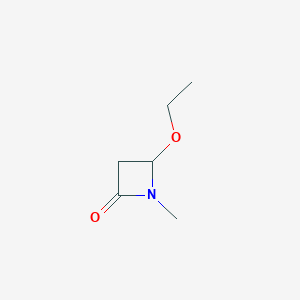
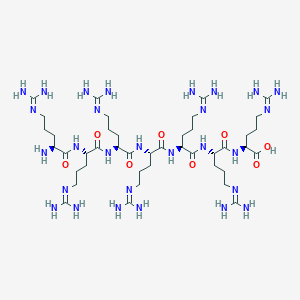
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
